2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide
Description
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide is a synthetic compound featuring a 1,3-thiazole core substituted at the 4-position with a phenyl group and at the 2-position with a methyl-linked butanamide chain. The thiazole ring is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The butanamide moiety may enhance solubility and influence target-binding interactions, while the 4-phenyl group contributes to steric and electronic modulation. This compound’s structural design aligns with strategies to optimize bioactivity through heterocyclic and amide-based modifications.
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C16H20N2OS/c1-3-12(4-2)16(19)17-10-15-18-14(11-20-15)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,17,19) |
InChI Key |
UPDLAHDDWJYRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Butanamide Group: The final step involves the amidation reaction where the butanamide group is attached to the thiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Key Differences
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structural Differences : Replaces the butanamide group with a 1,3,4-oxadiazole ring linked via a methyl group.
- Activity : Exhibits cytotoxic properties against cancer cell lines due to the electron-deficient oxadiazole ring, which enhances DNA intercalation or enzyme inhibition .
- Key Insight : The oxadiazole’s electron-withdrawing nature contrasts with the butanamide’s hydrogen-bonding capability, suggesting divergent mechanistic pathways.
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Structural Differences : Substitutes the thiazole ring with a 1,3,4-thiadiazole, introducing an additional sulfur atom.
- Activity : Thiadiazole derivatives are associated with insecticidal and fungicidal activities due to enhanced metabolic stability and sulfur-mediated redox interactions .
- Key Insight : The thiadiazole’s larger ring size and sulfur atom may improve lipophilicity compared to the thiazole-based target compound.
N-substituted 2-arylacetamides
- Structural Differences : Features a simpler acetamide chain (vs. butanamide) and variable aryl groups (e.g., penicillin-like lateral chains) .
- Activity : Demonstrates antibacterial properties by mimicking natural β-lactam antibiotics.
- Key Insight : The shorter acetamide chain may reduce steric hindrance, favoring interactions with bacterial enzymes.
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
- Structural Differences : Replaces the 4-phenylthiazole moiety with a nitro-substituted phenyl group.
- Key Insight : The nitro group’s electron-withdrawing effect contrasts with the thiazole’s aromatic π-system, altering electronic distribution.
Comparative Data Table
Pharmacological Implications
- Thiazole vs. Oxadiazole/Thiadiazole : Thiazoles offer balanced π-π stacking and hydrogen-bonding capacity, whereas oxadiazoles/thiadiazoles prioritize metabolic stability and electron-deficient interactions .
- Amide Chain Length : Butanamide’s longer chain may improve membrane permeability compared to acetamides but could reduce target specificity .
- Substituent Effects : The 4-phenyl group in the target compound enhances aromatic interactions, while nitro or sulfur-containing groups in analogues modulate redox or electrophilic properties.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
